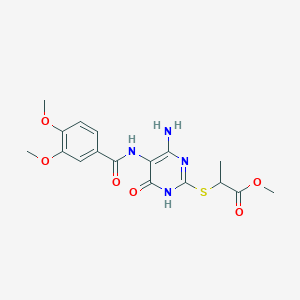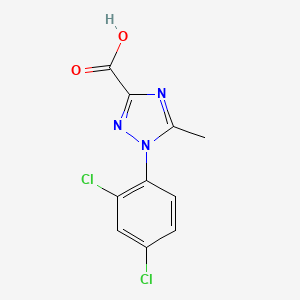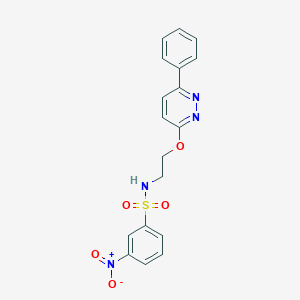
2-(2,4-Difluorophenyl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Difluorophenyl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone, also known as DFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Compounds containing elements of the specified molecular structure have been crucial in the synthesis of pharmaceutical agents. For instance, the development of Voriconazole , a broad-spectrum triazole antifungal agent, involves the manipulation of difluorophenyl and pyrrolidinyl groups, highlighting the importance of these moieties in medicinal chemistry (Butters et al., 2001). The relative stereochemistry and diastereocontrol in such syntheses underline the compound's utility in generating therapeutically significant molecules.
Material Science and Catalysis
In material science, fluorinated pyridines have been utilized for synthesizing nickel complexes, serving as precursors for novel materials. These complexes are instrumental in creating tetrafluoropyridines , which are valuable for their electronic properties and potential applications in material science (Sladek et al., 2003). The process leverages the pyridyl and fluorinated components, which are structurally related to the query compound, indicating the broader relevance of such molecular frameworks in advanced materials development.
Organic Synthesis and Functional Materials
Research on sulfonated Schiff base copper(II) complexes demonstrates the catalytic potential of compounds with pyridine moieties, similar to the query compound, in the oxidation of alcohols. These complexes offer a selective and efficient method for synthesizing key intermediates in organic synthesis (Hazra et al., 2015). The findings suggest the utility of pyridyl-containing compounds in catalyzing chemical reactions crucial for producing fine chemicals and pharmaceuticals.
Biological Probes and Imaging
Rhenium(I) polypyridine fluorous complexes , incorporating pyridine units, serve as luminescent probes for biological imaging. These compounds have been applied in studying protein interactions and cellular processes due to their photophysical properties (Louie et al., 2011). The research highlights the application of pyridine derivatives in developing novel imaging tools that can facilitate the understanding of biological systems at the molecular level.
properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c1-12-2-5-17(21-10-12)24-15-6-7-22(11-15)18(23)8-13-3-4-14(19)9-16(13)20/h2-5,9-10,15H,6-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMOTMZKXWCVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2778024.png)

![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2778029.png)

![N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B2778032.png)
![4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2778034.png)



![N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2778039.png)

![4-[(4-phenoxyanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B2778041.png)